Hydrogen-Bond Donor Count: Secondary Amide (N–CH3) vs. Tertiary Amide (N,N–(CH3)2) Determines Target Interaction Capacity
The target compound possesses two hydrogen-bond donors (the aniline NH₂ and the secondary amide NH–CH₃), whereas its N,N-dimethyl analog has only one (aniline NH₂) because the tertiary amide cannot donate a hydrogen bond . This is a binary structural metric directly relevant to pharmacophore modeling: loss of the amide H-bond donor eliminates the ability to engage a hydrogen-bond acceptor in a target binding site, which in the aminophenoxyacetamide series has been implicated in neuroprotective target engagement via calbindin-D28k induction [1].
| Evidence Dimension | Number of hydrogen-bond donors (HBD) |
|---|---|
| Target Compound Data | 2 HBD (NH₂, NHCH₃); MW 277.09 |
| Comparator Or Baseline | 2-(2-amino-6-bromo-4-fluorophenoxy)-N,N-dimethylacetamide: 1 HBD (NH₂ only); MW 291.12 |
| Quantified Difference | Δ HBD = 1; Δ MW = −14.03 g/mol (target compound is lighter) |
| Conditions | Structural comparison based on vendor-reported molecular formulas and SMILES (Bidepharm, Smolecule) |
Why This Matters
For SAR campaigns, the presence or absence of a single H-bond donor can change IC₅₀ by orders of magnitude; procurement must specify the exact amide substitution to avoid confounding biological readouts.
- [1] EP 1228367 B1. Aminophenoxyacetamide derivatives and pharmaceutical composition containing thereof. Granted 2007-09-26. View Source
